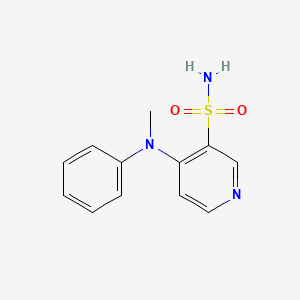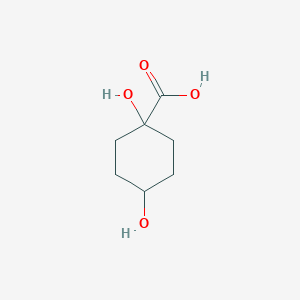![molecular formula C17H18N4O3 B13799464 1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is a complex heterocyclic compound It features a fused tricyclic system with nitrogen atoms, making it a significant molecule in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves multiple steps. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of ammonia . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in ionic liquid media . Additionally, solvent-free reactions of 6-aminouracil with various aldehydes catalyzed by sulfonic acid-functionalized materials have been reported .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using microwave irradiation to accelerate reactions and employing robust catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully or partially reduced derivatives.
科学的研究の応用
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. For example, it may act as a dihydrofolate reductase inhibitor, interfering with folate metabolism and DNA synthesis .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused tricyclic structure and exhibit comparable biological activities.
Pyridodipyrimidines: Another class of nitrogen-bearing heterocycles with potential therapeutic applications.
Uniqueness
Pyrido[1,2-a]benzimidazolium,1,2,3,4-tetrahydro-5-(1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-,hydroxide,inner salt is unique due to its specific structural configuration and the presence of multiple functional groups
特性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC名 |
1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-10-ium-5-yl)pyrimidin-4-olate |
InChI |
InChI=1S/C17H18N4O3/c1-18-15(22)14(16(23)19(2)17(18)24)21-12-8-4-3-7-11(12)20-10-6-5-9-13(20)21/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChIキー |
CICKVSLNPYXDAG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N2C3=[N+](CCCC3)C4=CC=CC=C42)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


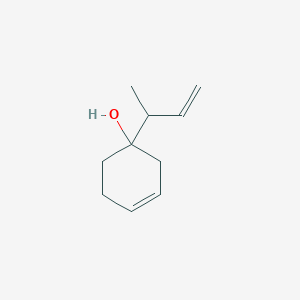
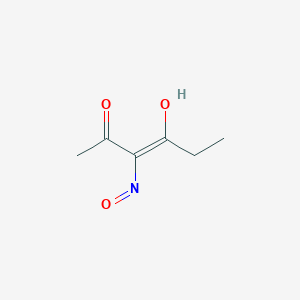
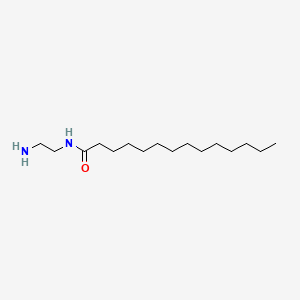
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
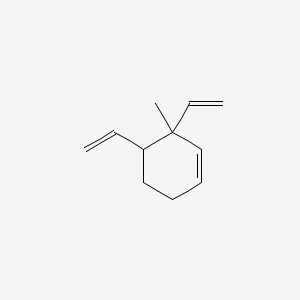
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
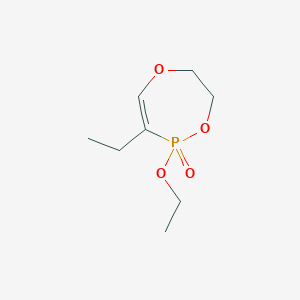

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
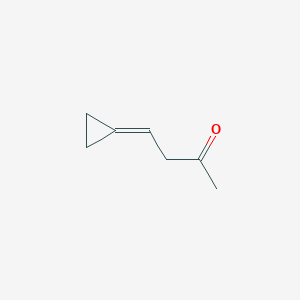
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

